molecular formula C14H13NO2 B14359846 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime CAS No. 96601-26-2

1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime

Cat. No.: B14359846
CAS No.: 96601-26-2
M. Wt: 227.26 g/mol
InChI Key: ZWZMXMHJPULWOB-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime is a chemical compound with the molecular formula C14H12O2. It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .

Preparation Methods

The synthesis of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime typically involves the following steps:

    Starting Material: The synthesis begins with 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-.

    Oximation: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Chemical Reactions Analysis

1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include nitrile oxides, amines, and substituted derivatives.

Scientific Research Applications

1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic properties against cancer cells.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Naphthalenecarboxaldehyde, 2-(2-propenyloxy)-, oxime can be compared with other naphthalene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

96601-26-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2

InChI Key

ZWZMXMHJPULWOB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO

Origin of Product

United States

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